N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl group and an isopropyl-substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide typically involves the reaction of 4-bromo-2-methylaniline with 2-(4-isopropylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is unique due to the specific combination of substituents on the phenyl and phenoxy groups. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIAMFFOFCBQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359720 |
Source
|
Record name | N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432496-28-1 |
Source
|
Record name | N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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